6-(4-Isopropylpiperazin-1-yl)-2-methylpyrimidin-4-amine
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Overview
Description
6-(4-Isopropylpiperazin-1-yl)-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C11H19N5 It is a pyrimidine derivative that features a piperazine ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropylpiperazin-1-yl)-2-methylpyrimidin-4-amine typically involves the reaction of 2-methyl-4,6-dichloropyrimidine with 4-isopropylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the piperazine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Isopropylpiperazin-1-yl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
6-(4-Isopropylpiperazin-1-yl)-2-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The piperazine ring and pyrimidine core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine
- 4-Chloro-6-(4-isopropylpiperazin-1-yl)-2-methylpyrimidine
- 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
Uniqueness
6-(4-Isopropylpiperazin-1-yl)-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its isopropyl-substituted piperazine ring enhances its lipophilicity and potential interactions with biological targets.
Properties
Molecular Formula |
C12H21N5 |
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Molecular Weight |
235.33 g/mol |
IUPAC Name |
2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H21N5/c1-9(2)16-4-6-17(7-5-16)12-8-11(13)14-10(3)15-12/h8-9H,4-7H2,1-3H3,(H2,13,14,15) |
InChI Key |
XHXKJVCJXVYMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(C)C)N |
Origin of Product |
United States |
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